molecular formula C9H7F3O2 B2794991 3-Methoxy-4-(trifluoromethyl)benzaldehyde CAS No. 945003-38-3

3-Methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2794991
CAS No.: 945003-38-3
M. Wt: 204.148
InChI Key: XIRCMFYUQKUYJZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O2. It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a trifluoromethyl group (-CF3) at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methoxy-4-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific biological pathways. The trifluoromethyl group is known to enhance the bioavailability and efficacy of pharmaceutical agents .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the methoxy and trifluoromethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

3-Methoxy-4-(trifluoromethyl)benzaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methoxy group and a trifluoromethyl substituent on the benzaldehyde ring. These structural features contribute to its unique chemical behavior and biological activity.

PropertyValue
Chemical FormulaC9H7F3O2
CAS Number945003-38-3
Melting Point64°C - 65°C

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

  • Study Findings : In vitro assays demonstrated significant antibacterial effects against multi-drug resistant strains of Staphylococcus aureus and antifungal activity against Cryptococcus neoformans .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound is believed to induce apoptosis in cancer cells through various pathways.

  • Case Study : A study involving the synthesis of related compounds showed that derivatives of benzaldehyde exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . For example, related compounds demonstrated IC50 values ranging from 1.33 µM to 10.20 µM in hormone-dependent cancer cell lines .

The biological activity of this compound is thought to be mediated through specific molecular interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized, revealing that modifications to the benzaldehyde structure can enhance biological activity .
  • Cytotoxicity Assays : Various assays, including MTT assays, were employed to determine the cytotoxic effects on different cancer cell lines, demonstrating promising results for further development .
  • Comparative Analysis : The presence of the trifluoromethyl group was noted to enhance lipophilicity, potentially improving membrane permeability and biological efficacy compared to similar compounds lacking this feature .

Properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRCMFYUQKUYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-methoxy-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (2.63 g) in dry tetrahydrofuran (26 ml) was added lithium aluminum hydride (380 mg) at −40° C. under nitrogen atmosphere. After 1 hour of stirring at 5° C., 2N sodium hydroxide was added to the mixture. The insoluble materials were removed by filtration through Celite® and washed with ethyl acetate. The filtrate and washing were combined and evaporated under reduced pressure to give crude 3-methoxy-4-(trifluoromethyl)benzaldehyde as a colorless oil.
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3-methoxy-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
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